Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate
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Overview
Description
Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate: is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a benzoate ester group and a difluoro-hydroxyethyl substituent on the aromatic ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate typically involves the esterification of 4-(2,2-difluoro-1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(2,2-difluoro-1-oxoethyl)benzoic acid.
Reduction: 4-(2,2-difluoro-1-hydroxyethyl)benzyl alcohol.
Substitution: 4-(2,2-difluoro-1-hydroxyethyl)-2-nitrobenzoate.
Scientific Research Applications
Chemistry: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the effects of difluoro-substituted compounds on biological systems. It is often employed in the development of new pharmaceuticals and agrochemicals .
Medicine: The compound’s unique structure makes it a valuable candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets in biological systems. The difluoro-hydroxyethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Methyl 4-(1-hydroxyethyl)benzoate: Similar structure but lacks the difluoro substitution.
Methyl 4-(2,2-difluoroethyl)benzoate: Similar structure but lacks the hydroxyl group.
Methyl 4-(2-fluoro-1-hydroxyethyl)benzoate: Contains only one fluorine atom.
Uniqueness: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is unique due to the presence of both difluoro and hydroxyl groups, which confer distinct chemical and biological properties. The difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSZEWRGWATCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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